Product packaging for Dmp 323(Cat. No.:)

Dmp 323

Cat. No.: B1209523
M. Wt: 566.7 g/mol
InChI Key: XCVGQMUMMDXKCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H38N2O5 B1209523 Dmp 323

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C35H38N2O5

Molecular Weight

566.7 g/mol

IUPAC Name

4,7-dibenzyl-5,6-dihydroxy-1,3-bis[[4-(hydroxymethyl)phenyl]methyl]-1,3-diazepan-2-one

InChI

InChI=1S/C35H38N2O5/c38-23-29-15-11-27(12-16-29)21-36-31(19-25-7-3-1-4-8-25)33(40)34(41)32(20-26-9-5-2-6-10-26)37(35(36)42)22-28-13-17-30(24-39)18-14-28/h1-18,31-34,38-41H,19-24H2

InChI Key

XCVGQMUMMDXKCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC=C(C=C3)CO)CC4=CC=C(C=C4)CO)CC5=CC=CC=C5)O)O

Synonyms

hexahydro-5,6-bis(hydroxy)-1,3-bis((4-(hydroxymethyl)phenyl)methyl)-4,7-bis(phenylmethyl)-2H-1,3-diazepin-2-one
XM 323
XM-323

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Dmp 323

Stereoselective Synthetic Pathways to DMP 323

Synthesis of the Core C2 Symmetric Diol

The foundational step in the synthesis of this compound is the creation of the core C2 symmetric diol. This is achieved through a stereoselective pinacol (B44631) coupling of N-Cbz-D-phenylalaninal. This reaction is critical for establishing the correct stereochemistry of the diol, which is a central feature of the this compound molecule.

Cyclic Urea (B33335) Formation Techniques

Following the synthesis of the diol, the cyclic urea moiety is formed. The careful choice of protecting groups on the diol intermediate allows for the formation of the cyclic urea under mild reaction conditions. This step is crucial for constructing the seven-membered ring that is characteristic of this compound and other related cyclic urea-based inhibitors.

Alternative Synthetic Approaches for the Cyclic Urea Moiety

While the established synthesis of this compound has proven effective, research into alternative methods for the formation of the cyclic urea core has been explored to potentially improve efficiency and avoid hazardous reagents.

Catalytic Carbonylation Methods

Catalytic carbonylation represents a significant alternative to the use of phosgene (B1210022) or its derivatives, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), for the formation of ureas. The application of tungsten hexacarbonyl (W(CO)6) as a catalyst for the carbonylation of the diamine intermediate in the synthesis of the core structure of this compound has been successfully demonstrated nih.gov. This method provides a valuable alternative for the construction of the cyclic urea moiety.

General studies on catalytic oxidative carbonylation have shown that various diamines can be converted to cyclic ureas using different catalytic systems. For instance, both primary and secondary diamines can be catalytically carbonylated to form five-, six-, and seven-membered cyclic ureas in moderate to good yields using W(CO)6 as the catalyst and iodine as the oxidant.

Below is a table summarizing various reagents and catalysts used in the synthesis of cyclic ureas:

Reagent/CatalystDescription
Phosgene and equivalents (e.g., CDI)Traditional reagents for urea formation, but are highly toxic.
Tungsten Hexacarbonyl (W(CO)6)A catalyst used for the carbonylation of diamines to form cyclic ureas, offering a safer alternative to phosgene.
Cerium Oxide (CeO2)A reusable heterogeneous catalyst for the direct synthesis of cyclic ureas from CO2 and diamines.
Boc AnhydrideUsed in a metal-free system for the carbonylation of diamines to cyclic ureas.

Comparison of Synthetic Routes and Yields

The following table provides a conceptual comparison of the two approaches for the cyclic urea formation step:

FeatureStereoselective Pathway with Traditional ReagentsAlternative Pathway with Catalytic Carbonylation
Reagents Phosgene or phosgene derivatives (e.g., CDI)Carbon monoxide source and a metal catalyst (e.g., W(CO)6)
Safety Involves highly toxic and hazardous reagents.Generally considered a safer alternative to phosgene-based methods.
Conditions Mild conditions are achievable with appropriate protecting groups.Reaction conditions can vary depending on the specific catalyst and substrate.
Yield The overall yield of this compound via this pathway is 24%.The yield for the specific carbonylation step in the context of this compound synthesis is not explicitly reported in comparison to the overall process.

Synthesis of Structurally Diverse Analogues and Derivatives of this compound

The core structure of this compound, a seven-membered cyclic urea, has served as a foundational scaffold for extensive synthetic exploration. Researchers have developed various methodologies to introduce structural diversity, leading to analogues with modified properties.

Routes via Functionalized Diamines

A concise and effective strategy for generating structurally diverse analogues of this compound involves the use of highly functionalized 1,4-diamines as key intermediates. One notable method utilizes a temporary phosphorus tether in conjunction with a ring-closing metathesis (RCM) reaction. This P-tether/RCM/hydrolysis sequence allows for the efficient production of functionalized 1,4-diamines. These diamines are then transformed into a variety of seven-membered heterocycles through the insertion of different chemical nuclei. Subsequent derivatization of these heterocyclic structures yields diols with structural similarities to this compound. This approach offers a versatile platform for creating a library of this compound analogues with varied substituents.

Another approach to the cyclic urea core of this compound and its analogues involves the catalytic carbonylation of functionalized diamines. This method provides an alternative to the use of phosgene or its derivatives, which are highly toxic. The carbonylation reaction, catalyzed by reagents such as tungsten hexacarbonyl, efficiently converts the diamine intermediates into the desired cyclic urea structure.

Method Key Reagents/Reactions Intermediate Final Product
P-Tether/RCMPhosphorus tether, Ring-Closing Metathesis (RCM), HydrolysisFunctionalized 1,4-diamineThis compound Analogue
Catalytic CarbonylationW(CO)6, Carbon MonoxideFunctionalized 1,4-diamineThis compound Core Structure

Design and Synthesis of Unsymmetrical Derivatives

While this compound is a C2-symmetrical molecule, research has demonstrated the value of designing and synthesizing unsymmetrical derivatives. The rationale behind this approach is to improve properties such as solubility and bioavailability, which can be challenging with highly symmetrical compounds. By introducing different substituents at the P1 and P1' positions of the cyclic urea scaffold, researchers can fine-tune the molecule's interaction with the HIV protease active site and alter its physicochemical properties.

The synthesis of these nonsymmetrically substituted cyclic ureas often involves multi-step sequences where the two side chains are introduced sequentially. This allows for precise control over the final structure. For instance, analogues of the potent cyclic urea inhibitor SD146 have been prepared with modifications at the P1/P1' residues to enhance their pharmacokinetic profiles. These efforts have led to compounds with significantly improved physical properties. The evaluation of these unsymmetrical derivatives has provided valuable insights into the structure-activity relationships (SAR) of this class of inhibitors.

Derivative Type Design Rationale Synthetic Strategy Notable Improvement
Unsymmetrical P1/P1' AnaloguesImprove solubility and bioavailabilitySequential introduction of P1 and P1' side chainsEnhanced pharmacokinetic profile
Nonsymmetrical CarboxamidesModulate antiviral activityMulti-step synthesis with varied amide functionalitiesPotent antiviral activity

Exploration of Related Cyclic Urea Scaffolds

The exploration of cyclic urea scaffolds beyond the exact framework of this compound has been a fruitful area of research for novel HIV protease inhibitors. This includes modifications to the ring size and the nature of the substituents. A series of cyclic ureas with modifications at the P1 and P1' residues have been prepared and evaluated, leading to compounds with significantly improved antiviral activity compared to this compound and the related compound DMP 450. For example, the introduction of 3- and 4-pyridylmethyl and 4-methoxybenzyl analogues at these positions resulted in enhanced potency.

Furthermore, the development of DMP 450, a water-soluble cyclic urea, represents a significant advancement within this class of inhibitors. Its design was guided by the need for improved oral bioavailability. The synthesis of DMP 450 and its evaluation demonstrated that a carefully optimized cyclic urea scaffold could combine potent activity against wild-type and mutant HIV strains with favorable pharmacokinetic properties. The exploration of these related scaffolds continues to be a key strategy in the ongoing effort to develop more effective and durable antiretroviral therapies.

Scaffold Modification Example Compound Key Feature Advantage over this compound
P1/P1' Residue Modification3- and 4-pyridylmethyl analoguesIntroduction of heterocyclic moietiesImproved antiviral activity
Enhanced SolubilityDMP 450Bis-methanesulfonic acid salt formulationExceptional oral bioavailability

Molecular Target Interactions and Mechanistic Elucidation

Binding Kinetics and Thermodynamics with HIV-1 Protease

The interaction of DMP 323 with HIV-1 protease is characterized by rapid binding and a competitive inhibition mechanism.

This compound acts as a competitive inhibitor, meaning it directly competes with the natural gag-pol polyprotein substrates for binding to the active site of the HIV-1 protease. nih.govnih.gov Its structure is designed to mimic the transition state of the substrate, allowing it to bind with high affinity to the enzyme's active site. This binding prevents the protease from cleaving the viral polyproteins into functional enzymes and structural proteins, thereby halting the maturation of new, infectious virions.

The potency of this compound has been quantified through its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). Studies have demonstrated that this compound is a potent inhibitor of HIV protease. nih.govnih.gov

ParameterWild-Type HIV-1 ProteaseV82F/I84V Mutant HIV-1 Protease
Ki (nM) 0.8800
IC50 (nM) 110 (for V82F, I84V mutant)Not explicitly stated for wild-type

Note: The provided IC50 value is for a mutant strain, highlighting the impact of resistance mutations on inhibitor potency. Ki values demonstrate a significant decrease in binding affinity with the double mutant. rcsb.org

Structural Basis of Enzyme-Inhibitor Recognition

The high-resolution three-dimensional structures of this compound complexed with HIV-1 protease, determined by both X-ray crystallography and NMR spectroscopy, have provided detailed insights into the molecular interactions driving its inhibitory activity. rcsb.orgnih.govnih.gov

The binding of this compound to the HIV-1 protease active site is stabilized by a network of hydrogen bonds. The hydroxyl protons of this compound and the carboxyl protons of the catalytic aspartate residues (Asp25 and Asp125) form a buried, hydrogen-bonded network. nih.govacs.org This interaction is critical for the potent inhibition of the enzyme.

A key feature of many potent HIV-1 protease inhibitors is the displacement of a structurally conserved water molecule (known as water 301) from the active site. The urea (B33335) oxygen of this compound is designed to mimic and replace this water molecule. nih.govacs.org However, other water molecules have been observed in the crystal structure of the protease/DMP323 complex, suggesting they may play a role in stabilizing the complex. nih.govacs.org Grand canonical Monte Carlo simulations have been used to predict the locations of these and other structurally important water molecules that may not be resolved in crystal structures. nih.gov

The binding of this compound induces a conformational change in the HIV-1 protease. The flexible "flaps" of the enzyme close over the inhibitor, sequestering it in the active site. researchgate.net The structure of the enzyme-inhibitor complex is very similar in both solution (determined by NMR) and crystalline states (determined by X-ray crystallography), with a pairwise backbone root-mean-square deviation of 1.22 Å. nih.govpitt.edu The flexibility of certain loop regions in the protease, such as residues 37-42 and 50-51, may be important for substrate binding and product release. nih.gov

Molecular Effects on Viral Polyprotein Processing

The processing of viral polyproteins by the viral protease is a crucial step in the life cycle of retroviruses, including the human immunodeficiency virus (HIV). This process involves the cleavage of large precursor polyproteins, such as Gag and Gag-Pol, into smaller, functional proteins that are essential for the formation of a mature and infectious virion. The inhibition of this proteolytic processing is a key mechanism of action for a class of antiretroviral drugs known as protease inhibitors. This compound, a nonpeptide cyclic urea, is a potent and specific inhibitor of the HIV protease. nih.govmedchemexpress.comnih.gov Its interaction with the viral protease leads to significant downstream effects on the processing of viral polyproteins, ultimately disrupting the viral maturation process.

Inhibition of Gag Polyprotein Cleavage

This compound acts as a competitive inhibitor of the HIV protease, directly interfering with its ability to cleave the Gag polyprotein. medchemexpress.comnih.gov The Gag precursor polyprotein contains the structural proteins of the viral core, and its precise cleavage is necessary for the assembly of a functional virus. In cellular models, this compound has been shown to specifically and persistently block the intracellular processing of the HIV Gag polyprotein. nih.govnih.gov

Studies conducted on chronically infected lymphoid and monocytoid cell lines have demonstrated the potent antiprotease activity of this compound by monitoring the inhibition of Gag precursor polyprotein processing. nih.gov This inhibition is a direct consequence of the compound's high affinity for the active site of the HIV protease. The efficacy of this compound in inhibiting the cleavage of both peptide and the natural HIV-1 Gag polyprotein substrates has been well-documented. medchemexpress.comnih.gov

The inhibitory action of this compound on Gag polyprotein cleavage is highly specific to the viral protease. At concentrations where it effectively blocks HIV protease, this compound shows minimal to no inhibition of mammalian proteases such as renin, pepsin, cathepsin D, cathepsin G, and chymotrypsin, highlighting its selectivity for the viral target. nih.gov

Parameter Description Reference
Mechanism of Action Competitive inhibition of HIV protease medchemexpress.comnih.gov
Target HIV-1 and HIV-2 protease medchemexpress.comnih.gov
Substrate Gag polyprotein nih.govmedchemexpress.com
Effect Blocks cleavage of Gag precursor polyprotein nih.govnih.gov

Impact on Viral Maturation in Cellular Models

The inhibition of Gag polyprotein cleavage by this compound has a profound impact on the maturation of viral particles in cellular models. The correct assembly and maturation of an infectious virion are critically dependent on the timely and ordered cleavage of the Gag polyprotein. By blocking this process, this compound prevents the formation of mature, infectious viral particles. nih.govmedicalnewstoday.com

Electron microscopy studies of chronically infected cells treated with this compound have confirmed the production of immature viral particles. nih.govnih.gov These virions exhibit a distinct morphology, characterized by a lack of the condensed, conical core typical of mature, infectious HIV. Instead, they appear as particles with an electron-lucent center, representing the unprocessed Gag polyprotein.

Furthermore, the inhibitory effect of this compound on viral maturation is persistent. Even after the removal of the compound from the cellular environment, the processing of the accumulated unprocessed Gag in the viral particles does not resume for an extended period, with studies showing a lack of processing for at least 72 hours. nih.gov This persistent blockade of maturation underscores the potent and durable antiviral effect of this compound at the molecular level.

Cellular Model Observed Effect Technique Reference
Chronically infected lymphoid and monocytoid cell linesProduction of immature viral particlesElectron Microscopy nih.govnih.gov
Chronically infected cellsPersistent inhibition of Gag processing post-drug removalNot specified nih.gov

Structure Activity Relationship Sar Studies and Computational Design

Elucidation of Key Structural Elements for Potency

The potency of DMP-323 is not solely a consequence of its core scaffold but is finely tuned by the nature and orientation of its substituents that interact with the various subpockets of the HIV-1 protease active site.

The P2 and P2' side chains of DMP-323, which are identical due to its C2 symmetry, play a crucial role in occupying the corresponding S2 and S2' pockets of the HIV-1 protease. These pockets are relatively large and hydrophobic, and the optimization of the substituents at these positions was a key focus in the development of this class of inhibitors. For DMP-323, the choice of 3-picolyl groups for the P2/P2' side chains was the result of extensive SAR studies that explored a variety of aromatic and heteroaromatic moieties.

The homodimeric nature of HIV-1 protease, with its active site possessing a C2 axis of symmetry, provided a compelling rationale for the design of C2-symmetric inhibitors like DMP-323. nih.gov This design strategy is based on the principle that a symmetric inhibitor can bind to the symmetric active site in a highly complementary and entropically favorable manner.

The C2 symmetry of DMP-323 ensures that its P1/P1' and P2/P2' substituents can simultaneously engage with the corresponding S1/S1' and S2/S2' pockets of the two protease monomers in an identical fashion. This symmetric binding mode has been confirmed by X-ray crystallography and NMR studies of the DMP-323/HIV-1 protease complex. escholarship.org The preorganization of the inhibitor into a C2-symmetric conformation that is complementary to the active site reduces the entropic penalty of binding, thereby contributing to its high affinity. nih.gov

Furthermore, the C2-symmetric design simplifies the synthetic chemistry and reduces the number of possible stereoisomers, which can be a significant advantage in drug development. The preference for the RSSR stereochemistry in DMP-323, leading to a pseudodiaxial orientation of the benzylic groups at the P1/P1' positions, was also a critical finding from conformational analysis and SAR studies. nih.gov

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling were indispensable tools in the design and optimization of DMP-323 and its analogs. These methods provided crucial insights into the binding modes of these inhibitors and helped to rationalize the observed structure-activity relationships.

While a specific, detailed Quantitative Structure-Activity Relationship (QSAR) study focused solely on DMP-323 and a close series of its analogs is not extensively reported in publicly available literature, QSAR studies have been performed on broader classes of cyclic urea (B33335) HIV-1 protease inhibitors. These studies typically correlate the physicochemical properties of the inhibitors with their biological activities to derive mathematical models that can predict the potency of new, unsynthesized compounds.

For a hypothetical QSAR study on DMP-323 and its analogs, a set of molecules with variations in their P1/P1' and P2/P2' side chains would be synthesized and their inhibitory constants (Ki) against HIV-1 protease would be determined. A variety of molecular descriptors, such as steric (e.g., molar refractivity), electronic (e.g., partial charges), and hydrophobic (e.g., logP) parameters, would then be calculated for each molecule. Statistical methods, such as multiple linear regression or partial least squares, would be used to build a QSAR model.

Hypothetical QSAR Data Table for DMP-323 Analogs

CompoundP2/P2' SubstituentLog(1/Ki)Steric (MR)Electronic (σ)Hydrophobicity (π)
DMP-3233-Picolyl9.526.50.06-0.2
Analog 1Phenyl8.825.400
Analog 24-Picolyl9.226.50.05-0.15
Analog 32-Thienyl8.523.10.08-0.3
Analog 4Cyclohexyl7.926.7-0.151.2

Note: This table is hypothetical and for illustrative purposes only, as specific QSAR studies on DMP-323 with comprehensive data are not publicly available.

Such a model would help in understanding the key structural features required for high potency and would guide the design of new analogs with improved activity.

Molecular docking and molecular dynamics (MD) simulations have been instrumental in visualizing and understanding the binding of DMP-323 to the HIV-1 protease active site. Docking studies can predict the preferred binding orientation of the inhibitor within the active site, while MD simulations provide a dynamic picture of the protein-inhibitor complex over time, revealing details about its stability and the flexibility of both the inhibitor and the enzyme.

MD simulations of the DMP-323/HIV-1 protease complex have shown that the inhibitor remains stably bound in the active site, with its key functional groups maintaining their interactions with the enzyme. nih.govcore.ac.uk These simulations have also provided insights into the dynamic behavior of the protease flaps, which are known to be highly flexible and play a crucial role in substrate and inhibitor binding. The simulations can reveal how the binding of DMP-323 stabilizes the closed conformation of the flaps, which is essential for the catalytic activity of the enzyme.

The displacement of a key structural water molecule from the HIV-1 protease active site is a defining feature of the binding of DMP-323. Grand Canonical Monte Carlo (GCMC) simulations are a powerful computational technique that can be used to study the thermodynamics of water molecules in protein binding sites. In a GCMC simulation, the number of water molecules in the simulation system is allowed to fluctuate, which enables the calculation of the free energy of hydration of specific sites within the protein.

: Empirical Force Field Parameterization for Analogues

The successful design and optimization of DMP 323 analogues have been heavily reliant on computational methodologies to understand and predict their binding affinity to the HIV protease active site. A critical component of these computational studies is the development and parameterization of empirical force fields. These force fields are sets of equations and associated parameters that describe the potential energy of a system of atoms and molecules, and they are fundamental to molecular mechanics and molecular dynamics simulations.

For novel chemical entities like the analogues of this compound, existing force field parameters may not be adequate to accurately model their conformational behavior and interaction energies. Therefore, specific parameterization is often required. This process typically involves fitting the force field parameters to high-level quantum mechanical (QM) calculations and/or experimental data.

In a study focused on sulfamide derivatives structurally similar to the cyclic urea candidate drug mozenavir (DMP 450), an analogue of this compound, researchers undertook ab initio calculations to develop improved empirical force field parameters. This was necessitated by the observation that the central ring of the sulfamides adopts a non-symmetrical binding mode, distinct from that of the cyclic ureas. The energetic landscape of this twisting motion was studied to ensure that the molecular modeling simulations could accurately represent the conformational preferences of these next-generation inhibitors.

The parameterization process for such analogues generally involves:

Quantum Mechanical Calculations: High-level QM calculations are performed on the core scaffold and key fragments of the analogues to determine their geometric parameters (bond lengths, angles, and dihedral angles) and electrostatic properties.

Partial Charge Derivation: Atomic partial charges are derived to accurately model the electrostatic interactions, which are crucial for binding to the polar active site of HIV protease.

Dihedral Parameter Fitting: Torsional parameters are optimized to reproduce the rotational energy profiles around key single bonds, ensuring that the conformational flexibility of the inhibitor is correctly represented.

Validation: The newly parameterized force field is then validated by its ability to reproduce experimental data, such as crystal structures of inhibitor-protease complexes and relative binding affinities.

Rational Design Strategies for Improved Analogues

The development of this compound was a landmark in rational drug design, and the strategies employed have been refined to create improved analogues with enhanced therapeutic profiles.

A key concept underpinning the high potency of this compound and its analogues is "preorganization." acs.orgresearchgate.net This principle dictates that a molecule will bind more tightly to its target if it does not need to undergo significant conformational changes upon binding. The cyclic urea scaffold of this compound is designed to be relatively rigid and to pre-organize the key pharmacophoric elements—the hydrophobic P1/P1' and P2/P2' side chains and the diol moiety—in a conformation that is complementary to the HIV protease active site. acs.orgresearchgate.net

The C-2 symmetry of the inhibitor matches the C-2 symmetry of the homodimeric HIV protease active site. researchgate.net This preorganization minimizes the entropic penalty associated with the loss of conformational freedom upon binding, thereby contributing to a more favorable free energy of binding. X-ray crystallography and NMR studies have confirmed that the bound conformation of this compound is very similar to its low-energy conformation in solution, validating the success of the preorganization strategy. acs.orgresearchgate.net

Furthermore, the design of the cyclic urea scaffold was ingeniously based on mimicking and displacing a structurally important water molecule that bridges the flaps of the enzyme and the inhibitor in earlier peptidomimetic inhibitor complexes. nih.govcore.ac.uk The carbonyl oxygen of the urea moiety effectively replaces this water molecule, forming crucial hydrogen bonds with the flaps of the protease. nih.gov This displacement of a water molecule from the binding site can also provide a favorable entropic contribution to the binding affinity. acs.org

While this compound demonstrated potent and selective inhibition of HIV protease, its clinical development was hampered by poor and variable oral bioavailability. acs.orgcore.ac.uk This prompted the rational design of next-generation cyclic ureas with improved physicochemical properties. The primary goal was to enhance aqueous solubility and absorption without compromising the high binding affinity achieved with the preorganized scaffold.

A prime example of a successful next-generation cyclic urea is DMP 450 . core.ac.uknih.gov The design of DMP 450 involved modifications to the P2/P2' side chains of the this compound scaffold. These modifications were guided by the desire to introduce polar, hydrogen-bonding functionalities that could improve solubility and interact favorably with the S2/S2' pockets of the protease.

The structure-activity relationship studies within the cyclic urea series revealed that modifications at the P2 and P2' positions could significantly impact both potency and pharmacokinetic properties. A systematic exploration of different substituents at these positions led to the identification of DMP 450, which incorporates pyridyl moieties.

Table 1: Comparison of this compound and the Next-Generation Analogue DMP 450
CompoundKey Structural Difference from this compoundKi (nM) vs. HIV ProteaseImprovement in Oral Bioavailability
This compound-PotentPoor and variable
DMP 450Incorporation of pyridyl moieties at P2/P2' positions0.3Significantly improved

Data sourced from multiple research articles indicating the potent inhibitory activity of DMP 450 and its improved bioavailability over this compound. core.ac.uknih.govannualreviews.org

The introduction of the nitrogen atoms in the pyridyl rings of DMP 450 led to a significant increase in aqueous solubility, which in turn contributed to its enhanced oral bioavailability. core.ac.uk Importantly, this modification was achieved while maintaining the picomolar potency against HIV protease. The inhibitory properties of DMP 450 were found to be very similar to those of this compound, with a Ki of 0.3 nM. annualreviews.org

The development of DMP 450 exemplifies a successful rational design strategy where a lead compound with excellent potency but poor pharmacokinetic properties is systematically modified to overcome its liabilities, ultimately leading to a clinically viable drug candidate. This iterative process of design, synthesis, and biological evaluation, underpinned by a deep understanding of the structure-activity relationships and the principles of medicinal chemistry, has been instrumental in the advancement of HIV protease inhibitors.

Preclinical Pharmacological Investigations

In vitro Antiviral Activity in Cell Culture Models

In vitro studies have demonstrated that DMP 323 is a potent inhibitor of HIV protease and exhibits antiviral activity against both HIV type 1 and HIV type 2. nih.govchemicalbook.commedchemexpress.euresearchgate.net Its mechanism of action involves acting as a rapidly binding, competitive inhibitor of HIV protease. nih.govresearchgate.net This inhibition prevents the cleavage of viral gag precursor polyprotein, which is essential for the production of mature, infectious viral particles. nih.govnih.gov

Inhibition of Viral Replication in Chronically Infected Cells

This compound has been shown to specifically and persistently block intracellular processing of HIV gag polyprotein in chronically infected lymphoid and monocytoid cell lines. nih.govnih.gov This inhibition leads to the production of immature viral particles. nih.govnih.gov Studies have correlated the potent antiviral activity of this compound in acute infections with its ability to inhibit viral gag precursor polyprotein processing in chronically infected cells. nih.govnih.govresearchgate.net Electron microscopy has confirmed that the inhibition of gag processing is associated with the production of immature viral particles. nih.govnih.gov Furthermore, the reduction of this compound in the environment of unprocessed gag viral particles did not result in the resumption of gag processing for at least 72 hours. nih.govnih.gov

Activity Spectrum Across HIV-1 and HIV-2 Types

This compound has demonstrated antiviral activity against both HIV type 1 and HIV type 2. nih.govchemicalbook.commedchemexpress.euresearchgate.net It is a potent inhibitor of the protease from both virus types. nih.govresearchgate.net

Assessment of Selectivity Against Mammalian Proteases

A crucial aspect of developing HIV protease inhibitors is ensuring selectivity for the viral enzyme over host mammalian proteases to minimize potential side effects. This compound has been assessed for its ability to inhibit several mammalian proteases, including renin, pepsin, cathepsin D, cathepsin G, and chymotrypsin. nih.govresearchgate.netcapes.gov.br These studies revealed minimal inhibition of these mammalian enzymes. nih.govresearchgate.netcapes.gov.br No inhibition greater than 12% was observed for any of these mammalian proteases at concentrations of this compound that were significantly higher (350 to 40,000 times) than the concentration required to achieve 50% inhibition of HIV protease. nih.govresearchgate.netcapes.gov.br This highlights the specificity of this compound for the viral target. chemicalbook.commedchemexpress.eu

Preclinical Pharmacokinetic Studies in Animal Models

Preclinical pharmacokinetic studies of this compound have been conducted in animal models, specifically rats and dogs, to understand its absorption, distribution, and clearance. nih.gov

Absorption Profiles (e.g., Oral Absorption in Rats and Dogs)

This compound was rapidly absorbed from oral solution doses in both rats (at 3, 5, and 10 mg/kg) and dogs (at 5 and 10 mg/kg), with maximum plasma concentrations achieved within 1 hour or less in both species. nih.gov The absolute bioavailability of this compound from oral doses ranged from 15% to 27% in rats and from 37% to 38% in dogs. nih.gov Pharmacokinetics remained unchanged in rats and dogs over multiple oral dose regimens (8-day t.i.d. in rats and 5-day b.i.d. in dogs). nih.gov Notably, oral doses administered to fed animals resulted in lower plasma concentrations of this compound compared to the same doses administered to fasted animals. nih.gov

Here is a table summarizing the oral absorption data:

SpeciesOral Dose (mg/kg)Time to Cmax (hr)Absolute Bioavailability (%)
Rat3, 5, 10≤ 115 - 27
Dog5, 10≤ 137 - 38

Volume of Distribution and Clearance Rates

Following an intravenous dose of 5 mg/kg to rats, this compound exhibited an apparent volume of distribution at steady-state of 6.36 liters/kg and a clearance of 7.12 liters/hr/kg. nih.gov In dogs, the same intravenous dose resulted in apparent volume of distribution at steady-state and clearance values of 2.28 liters/kg and 1.48 liters/hr/kg, respectively. nih.gov The elimination half-lives were 0.95 hours in rats and 1.80 hours in dogs. nih.gov

Here is a table summarizing the volume of distribution and clearance data:

SpeciesIntravenous Dose (mg/kg)Volume of Distribution at Steady-State (L/kg)Clearance (L/hr/kg)Elimination Half-Life (hr)
Rat56.367.120.95
Dog52.281.481.80

Elimination Half-Life in Animal Species

Studies in rats and dogs provided data on the elimination half-life of this compound following intravenous administration. In rats, an intravenous dose of 5 mg/kg resulted in an elimination half-life of 0.95 hours. nih.gov For dogs receiving the same intravenous dose of 5 mg/kg, the elimination half-life was longer, measured at 1.80 hours. nih.gov These values indicate relatively rapid elimination of the compound in these preclinical species.

Table 1: Elimination Half-Life of this compound in Animal Species

SpeciesDose (Intravenous)Elimination Half-Life
Rat5 mg/kg0.95 hours
Dog5 mg/kg1.80 hours

Investigation of P-glycoprotein Substrate Activity

Investigations into the transport of this compound revealed that it is a substrate for the efflux transporter P-glycoprotein (P-gp). researchgate.netnih.gov P-gp is known to limit the absorption and tissue penetration of its substrates, including in the intestine. researchgate.netmdpi.com Studies involving competition with known P-gp inhibitors, such as ritonavir (B1064) and H17 (another non-peptidic HIV-1 protease inhibitor), demonstrated that P-gp plays a significant role in the intestinal absorption of this compound. researchgate.netnih.gov The intestinal absorption of this compound was notably increased when co-administered with both ritonavir and H17. researchgate.net While this compound itself showed some affinity as a membrane efflux pump inhibitor, its affinity for P-gp was low compared to strong inhibitors like H17. researchgate.net These findings indicate that P-gp-mediated efflux contributes to the observed absorption characteristics of this compound. researchgate.net

Oxidative Metabolism Studies in Preclinical Systems

While specific detailed oxidative metabolism studies for this compound in preclinical systems are not extensively detailed in the provided search results, general information regarding drug metabolism in preclinical development highlights the importance of understanding metabolic pathways, including oxidative metabolism mediated by cytochrome P450 (CYP) enzymes and conjugation reactions mediated by UDP-glucuronosyltransferases (UGTs). acs.org Preliminary in vitro metabolism studies with other compounds have indicated that CYP-mediated oxidation of aryl and alkyl substituents is a common route. acs.org Understanding the oxidative metabolism of this compound in preclinical species is crucial for assessing potential metabolic liabilities and predicting human metabolic profiles. acs.org

Formulation Research for Preclinical Applications

The physicochemical properties of a drug candidate, particularly its solubility, significantly impact its formulation and subsequent bioavailability in preclinical studies. researchgate.netresearchgate.net this compound, characterized by very low water solubility, presented considerable formulation challenges. researchgate.netresearchgate.net

Solubility Challenges and Strategies

The low aqueous solubility of this compound was a major obstacle in its preclinical development, particularly at higher doses where drug precipitation in the gastrointestinal tract was anticipated to reduce bioavailability. researchgate.netresearchgate.net This is a common challenge for many new chemical entities identified during drug discovery. researchgate.netdrug-dev.com Various formulation strategies are explored to enhance the solubility and dissolution rate of poorly soluble compounds. researchgate.netdrug-dev.com These include particle size reduction techniques like micronization and nanomilling, salt or cocrystal formation, and the use of lipid-based formulations or amorphous solid dispersions. drug-dev.com

For this compound, formulation strategies were investigated to improve bioavailability at high doses. researchgate.netresearchgate.net Formulations utilizing glycols with low concentrations of surfactants or solid dispersions in PEG or PEG/PVP matrices did not improve the bioavailability of a 350 mg dose in dogs. researchgate.netresearchgate.net

Impact of Formulation on Preclinical Bioavailability

The choice of formulation vehicle significantly impacts the oral bioavailability of poorly soluble drugs in preclinical animal experiments. researchgate.netresearchgate.net For this compound, oral bioavailability was found to be dependent on the dose, the solubilization provided by the vehicle upon dilution in an aqueous environment, and the vehicle dose itself. researchgate.netresearchgate.net

Amphiphilic vehicles, such as Gelucire 44/14 (a mixture of glycerides and PEG esters), were explored as an alternative approach to improve the bioavailability of this compound at high doses. researchgate.netresearchgate.net Gelucire 44/14 increased the aqueous solubility and dissolution rate of this compound. researchgate.net Using a semi-solid Gelucire 44/14 formulation, the bioavailability of a 350 mg dose in dogs was increased to 50%, compared to 6% or lower observed with glycol vehicles at the same dose. researchgate.net This demonstrated that appropriate formulation strategies can significantly enhance the oral bioavailability of poorly soluble compounds like this compound in preclinical settings, although the required volume of such vehicles can be a limitation. researchgate.netresearchgate.net

Oral administration of this compound in solution formulations resulted in rapid absorption in both rats and dogs, with maximum plasma concentrations typically achieved within one hour or less. nih.gov The absolute bioavailability from oral doses ranged from 15% to 27% in rats and 37% to 38% in dogs. nih.gov Multiple oral dose regimens over several days did not alter the pharmacokinetics in either species. nih.gov However, oral doses administered to fed animals resulted in lower plasma concentrations of this compound compared to fasted animals. nih.gov

Table 2: Oral Bioavailability of this compound in Animal Species

SpeciesAbsolute Bioavailability (Oral Solution)
Rat15% - 27%
Dog37% - 38%

Analysis of Resistance Mechanisms

Characterization of HIV-1 Protease Mutations Conferring Resistance

Resistance to DMP 323 is associated with the selection of specific amino acid substitutions within the HIV-1 protease. These mutations, either alone or in combination, can significantly reduce the binding affinity of the inhibitor, leading to a decrease in its antiviral efficacy.

Identification of Single Amino Acid Substitutions

Several single amino acid substitutions have been identified in the HIV-1 protease that confer resistance to this compound. In vitro studies have pinpointed key mutations that arise under the selective pressure of this inhibitor. These include substitutions at positions Gly48, Val82, Ile84, and Leu90. nih.gov

Specifically, the following single mutations have been characterized:

I84V: The substitution of isoleucine with valine at position 84 is a critical mutation that confers significant resistance to this compound. This mutation leads to a substantial increase in the inhibition constant (Ki) of the enzyme for the inhibitor. nih.gov

V82A: The replacement of valine with alanine at position 82 is another key mutation associated with resistance to this compound. nih.gov

G48V: The substitution of glycine with valine at position 48 has also been identified as a resistance mutation. nih.gov

L90M: The mutation of leucine to methionine at position 90 is another substitution that contributes to resistance against this compound. nih.gov

The impact of some of these mutations on the inhibitory activity of this compound is quantified in the table below.

Protease VariantThis compound Ki (nM)Fold Change in Ki
Wild-Type0.81.0
I84V20.025.0
V82F0.40.5

Note: A lower Ki value indicates a stronger binding affinity of the inhibitor to the protease.

Analysis of Double Mutants (e.g., Val82Phe/Ile84Val)

The combination of single mutations can lead to even higher levels of resistance to this compound. The double mutant Val82Phe/Ile84Val (V82F/I84V) has been a particular focus of study. While the single V82F mutation surprisingly increases the binding affinity of this compound, its combination with I84V results in a dramatic decrease in susceptibility.

Another significant double mutant is L10F/I84V, which has been shown to confer even greater resistance to this compound than the I84V single mutant alone. nih.gov The G48V/L90M double mutant has also been characterized in the context of resistance to cyclic urea (B33335) inhibitors. nih.gov

The inhibitory activity of this compound against the V82F/I84V double mutant is presented below.

Protease VariantThis compound Ki (nM)Fold Change in Ki
Wild-Type0.81.0
V82F/I84V800.01000.0

Cross-Resistance Profiles with Other Protease Inhibitors

Mutations selected by this compound can also confer resistance to other protease inhibitors, a phenomenon known as cross-resistance. This is particularly evident with other cyclic urea inhibitors, such as DMP 450, where resistance pathways are often shared. For instance, the V82F/I84V double mutant exhibits a high level of resistance to both this compound and DMP 450.

Studies have also investigated cross-resistance patterns with other classes of protease inhibitors. Viruses resistant to this compound have been isolated alongside those resistant to Ro 31-8959 and A-75925, suggesting overlapping resistance mechanisms. nih.gov The I84V mutation, a key resistance mutation for this compound, is also known to confer broad cross-resistance to many other protease inhibitors.

Structural and Computational Studies of Mutant Protease Interactions

The molecular basis for resistance to this compound has been elucidated through structural and computational investigations. These studies provide insights into how mutations in the HIV-1 protease affect inhibitor binding at an atomic level.

Structural Studies: X-ray crystallography and NMR spectroscopy have been instrumental in determining the three-dimensional structures of HIV-1 protease in complex with this compound. nih.gov These studies reveal that this compound binds to the active site of the protease in a C2-symmetric fashion.

Analysis of mutant protease structures has shown that resistance is often mediated by a reduction in the van der Waals interactions between the inhibitor and the enzyme. For example, in the I84V mutant, the substitution of the larger isoleucine side chain with the smaller valine side chain leads to a loss of critical hydrophobic contacts with this compound. This weakening of the interaction is a primary contributor to the observed increase in the Ki value.

Computational Studies: Molecular dynamics (MD) simulations have provided a dynamic view of the interactions between this compound and both wild-type and mutant proteases. Simulations of the V82F/I84V double mutant have revealed that these mutations can lead to increased flexibility of the protease flaps. This increased motion can hinder the stable binding of the inhibitor in the active site.

Furthermore, computational analyses have explored the energetic consequences of resistance mutations. These studies corroborate the findings from structural analyses, indicating that the primary effect of many resistance mutations is the disruption of favorable binding interactions, rather than causing large-scale conformational changes in the protease. The distortion of the binding site geometry by mutations like V82F/I84V weakens the interactions with inhibitors that are shaped to fit the wild-type protease.

Advanced Research Techniques and Methodological Contributions

Application of Advanced Spectroscopic Techniques

Advanced spectroscopic methods have been pivotal in defining the three-dimensional structure of DMP 323 and its interaction with its biological target, the HIV-1 protease.

Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in understanding the solution-state structure and dynamics of this compound and its complex with HIV-1 protease. The first solution structure of an HIV protease-inhibitor complex to be elucidated was that of the protease with this compound. uni-marburg.de Multidimensional heteronuclear NMR experiments were employed to gather over 4,200 distance and angle constraints, which were then used in computational protocols to calculate an ensemble of 28 NMR structures. uni-marburg.de

These studies revealed that this compound binds to the protease in a conformation where its seven-membered ring adopts a pseudo chair conformation. uni-marburg.de This specific conformation is crucial as it positions the P1/P1'/P2/P2' and hydroxyl groups of this compound in a highly complementary manner with respect to the S1/S1'/S2/S2' subsites and the catalytic aspartate residues of the protease. uni-marburg.de Notably, NMR data confirmed that the conformation of the cyclic urea (B33335) ring observed in solution is consistent with the conformation determined in crystalline states. uni-marburg.de

Furthermore, NMR studies have been instrumental in analyzing the conformational dynamics of the HIV-1 protease upon binding to this compound. Analysis of 15N spin relaxation parameters indicated significant internal motions within the protein backbone, particularly in the flexible "flaps" that cover the active site. These studies have provided a deeper understanding of the enzyme's flexibility and its role in the catalytic process.

NMR Structural Data for HIV-1 Protease/DMP 323 Complex
Number of Distance/Angle Constraints > 4,200
Number of Calculated NMR Structures 28
RMSD for Backbone Atoms (vs. average) 0.60 Å (excluding disordered loops)
Conformation of this compound Ring Pseudo chair

X-ray crystallography has provided high-resolution snapshots of the this compound-HIV-1 protease complex, complementing the solution-state data from NMR. The crystal structure of the complex has been determined to a resolution of 1.8 Å. This high level of detail has been fundamental to understanding the precise molecular interactions that govern the potent inhibitory activity of this compound.

Crystallographic analysis confirmed that the cyclic urea carbonyl group of this compound displaces a structurally important water molecule that is typically found bridging peptidic inhibitors and the flap region of the protease. This displacement is considered energetically favorable and contributes to the high affinity of the inhibitor. The structure also revealed how the symmetric nature of DMP 450, a related compound, allows it to bind symmetrically to the HIV-protease dimer.

Crystallographic Data for this compound-Protease Complexes
Resolution of Wild-Type Complex 1.8 Å
Resolution of Mutant Complexes 1.9 - 2.1 Å
Key Structural Observation Displacement of a conserved water molecule by the urea carbonyl
Mechanism of Resistance (I84V mutant) Loss of van der Waals contacts in the S1 subsite

Biochemical Assay Development and Optimization

The evaluation of this compound's inhibitory potential and its effects in biological systems has been facilitated by the development and optimization of various biochemical and cell-based assays.

Enzyme kinetic studies have been crucial in quantifying the inhibitory potency of this compound against HIV-1 protease. The determination of the inhibitor constant (Ki) provides a measure of the inhibitor's binding affinity. For this compound and related compounds, Ki values were determined from IC50 values, which were generated from plots of the reaction velocity in the presence versus the absence of the inhibitor. uni-marburg.de The method of Lineweaver and Burk was used to determine these kinetic parameters. uni-marburg.de For instance, the Ki values of mutant proteases for this compound were measured to understand the impact of specific mutations on inhibitor binding. The I84V mutant showed a 25-fold increase in its Ki value for this compound compared to the wild-type enzyme. cuni.cz

Inhibitory Potency of this compound Against HIV-1 Protease Mutants
Protease Variant Fold Increase in Ki vs. Wild-Type
I84V25
V82F0.5
V82F/I84V1000

Data derived from studies on this compound and the related compound DMP 450. cuni.cz

The antiviral activity of this compound has been assessed in various cell-based assays that measure the inhibition of HIV replication. A key method involves monitoring the inhibition of the processing of the viral Gag precursor polyprotein in chronically infected lymphoid and monocytoid cell lines. nih.gov This assay directly measures the intracellular activity of the protease inhibitor. Studies have shown that this compound specifically and persistently blocks this processing, leading to the production of immature, non-infectious viral particles. nih.gov The potency of this compound has been demonstrated in a diverse range of laboratory isolates and cell types.

High-Performance Liquid Chromatography (HPLC) has been an essential analytical tool for the quantification of this compound in preclinical samples, particularly for pharmacokinetic studies. To determine the oral bioavailability of this compound, compound concentrations in plasma samples were quantified by HPLC with UV detection following solid-phase extraction. This method allowed for the comparison of the area under the plasma concentration-time profiles after oral and intravenous administration, providing crucial data on the drug's absorption and distribution.

Contributions to General Drug Design Principles

The development of DMP-323, a potent, non-peptidic inhibitor of the human immunodeficiency virus (HIV) protease, has provided significant contributions to the broader principles of drug design. The insights gained from its unique structural features and the subsequent efforts to enhance its drug-like properties have informed inhibitor design and strategies to address common developmental hurdles.

Insights into C2-Symmetric Inhibitor Design

The design of DMP-323 offered profound insights into the principles of C2-symmetric inhibitors, particularly for targets that are themselves symmetric, such as the HIV protease. The HIV protease is a homodimer, meaning it is composed of two identical protein subunits, which creates a C2-symmetric active site. The design of DMP-323 leveraged this symmetry to achieve high binding affinity and specificity.

A key innovation in the design of DMP-323 was the use of a seven-membered cyclic urea scaffold. acs.orgresearchgate.net This scaffold was engineered to be highly pre-organized, meaning it adopts a specific, rigid conformation that is complementary to the enzyme's binding site even before binding occurs. acs.org This pre-organization minimizes the entropic penalty of binding, thus contributing to a higher binding affinity. Conformational analysis indicated a preference for a pseudo-chair conformation of the seven-membered ring, which positions the side chains in a way that is optimal for interaction with the S1/S1' and S2/S2' pockets of the protease. acs.orgnih.gov

One of the most significant contributions of the DMP-323 design was the concept of mimicking a structurally important water molecule. High-resolution X-ray structures of HIV protease complexed with earlier peptide-based inhibitors revealed a conserved water molecule that formed hydrogen bonds with the flaps of the protease and the inhibitor. acs.org The cyclic urea carbonyl oxygen of DMP-323 was specifically designed to mimic the hydrogen-bonding features of this key structural water molecule. nih.gov X-ray crystallography and solution NMR studies of the DMP-323-protease complex later confirmed that the inhibitor did indeed displace this water molecule and that its carbonyl oxygen formed similar hydrogen bonds, validating the design strategy. acs.org

The C2-symmetry of DMP-323 ensures that its interactions with both halves of the homodimeric protease active site are identical and optimal. researchgate.net The symmetric nature of the inhibitor, combined with its rigid, pre-organized scaffold and the mimicry of a key structural water molecule, provided a powerful and successful template for designing potent inhibitors for symmetric targets. acs.orgnih.gov

Strategies for Overcoming Bioavailability Challenges in Drug Development

While DMP-323 demonstrated high potency, its development highlighted common challenges related to bioavailability, offering valuable lessons for drug design. Preclinical studies revealed that the absolute oral bioavailability of DMP-323 was moderate and variable. nih.gov

SpeciesDoseAbsolute Oral Bioavailability (%)
Rat3, 5, and 10 mg/kg15 - 27
Dog5 and 10 mg/kg37 - 38
Pharmacokinetic data for DMP-323 in preclinical studies. nih.gov

Furthermore, DMP-323 was found to suffer from variable pharmacokinetics when it advanced to Phase I clinical trials in humans. acs.org These findings underscored a critical challenge in drug development: achieving high potency is not sufficient; a successful drug must also possess favorable pharmacokinetic properties, including good oral bioavailability.

The primary strategy employed to overcome these bioavailability challenges was a structure-based design approach to create improved analogs. This involved synthetic modifications to the DMP-323 scaffold, particularly at the P2 and P2' positions, to enhance physical properties like aqueous solubility, which can influence oral absorption. core.ac.uk

This strategic evolution led to the development of DMP-450, a successor compound from the same cyclic urea class. core.ac.uk The design of DMP-450 focused on improving the properties that limited DMP-323. By modifying the side chains, researchers were able to develop a compound with significantly improved physical characteristics. core.ac.uk

CompoundKey Challenge(s)Strategic ImprovementOutcome
DMP-323 Moderate and variable oral bioavailability. acs.orgnih.gov-Advanced to Phase I but development was hampered by pharmacokinetics. acs.org
DMP-450 (Based on DMP-323's limitations)Synthetic modification of P2/P2' side chains to improve physical properties. core.ac.ukA water-soluble compound with "exceptional oral bioavailability" in humans. core.ac.uk
Evolution of Cyclic Urea Inhibitors to Overcome Bioavailability Challenges. acs.orgcore.ac.uk

The development of DMP-450 demonstrated a successful strategy for overcoming the bioavailability issues encountered with an early lead compound. By applying rational, structure-guided modifications, it was possible to maintain high potency while significantly enhancing the drug-like properties of the inhibitor. This iterative process of identifying a limitation (poor bioavailability) and rationally designing next-generation compounds to address it serves as a critical principle in modern drug discovery. core.ac.uk

Challenges and Future Directions in Dmp 323 Research

Addressing Preclinical Pharmacokinetic Variability

Preclinical pharmacokinetic studies of DMP 323 in animal models revealed variability, particularly concerning its oral bioavailability. Following intravenous administration of a 5 mg/kg dose, this compound showed an apparent volume of distribution at steady-state of 6.36 liters/kg and a clearance of 7.12 liters/hr/kg in rats. In dogs, the same intravenous dose resulted in lower values: 2.28 liters/kg for volume of distribution and 1.48 liters/hr/kg for clearance. Elimination half-lives were approximately 0.95 hours in rats and 1.80 hours in dogs nih.gov.

Oral administration of this compound presented challenges. Absolute bioavailability from oral doses in rats ranged from 15% to 27% nih.gov. In dogs, oral bioavailability from a 100 mg dose was approximately 50% when administered in glycol-based vehicles. However, this bioavailability decreased significantly, almost 10-fold, when a higher dose of 350 mg was administered researchgate.net. This dose-dependent decrease in oral bioavailability was attributed to this compound's low water solubility, likely leading to drug precipitation in the gastrointestinal tract's aqueous fluids at higher concentrations researchgate.net.

Addressing this variability and improving bioavailability at higher doses was a key challenge. Formulation strategies were explored, including the use of amphiphilic materials like Gelucire 44/14. A semi-solid Gelucire 44/14 formulation increased bioavailability to 50% at the 350 mg dose in dogs, compared to 6% or lower observed with glycol vehicles. Gelucire 44/14 and other amphiphilic materials with high HLB values were found to increase this compound's aqueous solubility and dissolution rate researchgate.net.

The observed preclinical pharmacokinetic variability, particularly the dose-dependent oral bioavailability, highlighted the need for optimized formulations to achieve consistent and therapeutically relevant plasma concentrations. Future research on similar compounds would benefit from early and thorough investigation into solubility and formulation strategies to mitigate such variability.

Development of Resistance-Overcoming Analogues

The development of resistance is a significant challenge for HIV protease inhibitors, including cyclic urea (B33335) compounds like this compound. Studies identified that resistance to this compound could emerge, with specific mutations in the HIV-1 proteinase gene conferring reduced susceptibility nih.gov. Key mutations observed included G48V, V82A, I84V, and L90M, as well as the double mutation L10F/I84V nih.gov.

Mutant enzymes were found to be less active than the wild-type enzyme nih.gov. The I84V mutation, for instance, was shown to confer resistance to this compound, potentially due to a loss of van der Waals interactions with the inhibitor caused by the substitution of a larger amino acid side chain with a smaller one nih.gov.

Cross-resistance between different cyclic urea inhibitors, such as this compound and DMP 450, was also evidenced openaccessjournals.com. This underscores the challenge of developing new analogues that can retain activity against resistant viral strains. Research comparing this compound to other cyclic urea inhibitors like AHA 008 suggested that small structural modifications, even those not significantly impacting inhibition of the wild-type virus, could influence the inhibition of resistant strains nih.gov. For example, AHA 008, with phenyl groups that may protrude deeper into the enzyme's subsites, showed a lower level of resistance compared to this compound against the I84V mutant nih.gov.

The need for resistance-overcoming analogues remains a critical area in HIV drug discovery. Future directions in this area involve structure-based design to develop inhibitors that can effectively bind to and inhibit mutated proteinase enzymes. This includes understanding the structural basis of resistance mutations and designing compounds with altered interaction profiles to circumvent these mechanisms nih.gov.

Potential for Lead Optimization in Other Therapeutic Areas

This compound was initially developed as an HIV-1 protease inhibitor patsnap.com. Its development status is currently listed as discontinued (B1498344) patsnap.com. While its primary focus was on infectious diseases, specifically HIV, the general concept of lead optimization involves improving the pharmacological profile and pharmacokinetic properties of a lead compound for a specific therapeutic target oncodesign-services.com.

The therapeutic areas explored for this compound included Immune System Diseases, Infectious Diseases, and Urogenital Diseases patsnap.com. Given its mechanism of action as a protease inhibitor, the potential for lead optimization in other therapeutic areas would likely depend on the involvement of similar aspartic proteases in the pathogenesis of other diseases.

However, based on the available information, there is no strong evidence to suggest that this compound itself has been widely explored or identified as a lead compound for optimization in therapeutic areas completely unrelated to its original focus on viral proteases. The challenges encountered during its development as an HIV inhibitor, such as pharmacokinetic variability and resistance, may have limited its broader application as a lead in other fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.